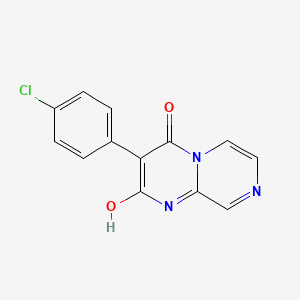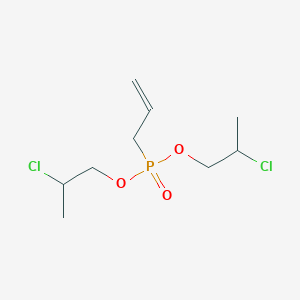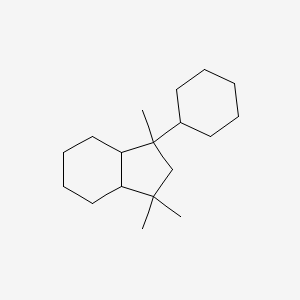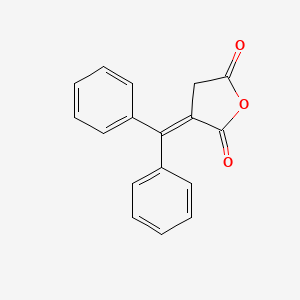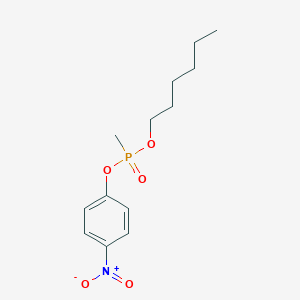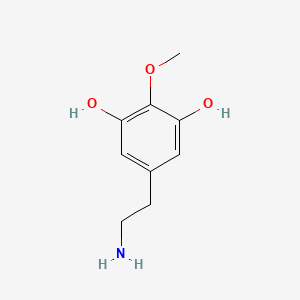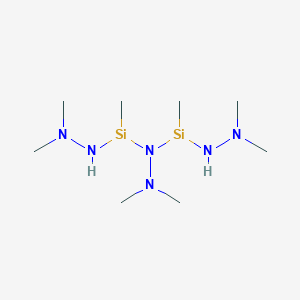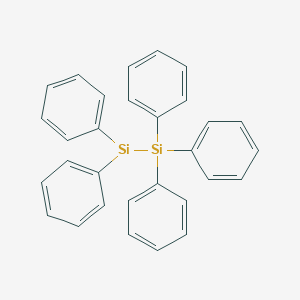
Pentaphenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphenyldisilane is an organosilicon compound with the molecular formula C30H26Si2. It is characterized by the presence of five phenyl groups attached to a disilane backbone. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in the field of organosilicon chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaphenyldisilane can be synthesized through various methods. One common approach involves the reaction of chlorosilanes with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 5 \text{PhMgBr} \rightarrow \text{Ph}_5\text{Si}_2 + 4 \text{MgBrCl} ] where Ph represents a phenyl group. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Pentaphenyldisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Pentaphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-silicon bonds.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It finds applications in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pentaphenyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-silicon bonds and phenyl groups. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in diverse applications. The exact molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Hexaphenyldisilane: Contains six phenyl groups attached to a disilane backbone.
Tetraphenyldisilane: Contains four phenyl groups attached to a disilane backbone.
Triphenylsilane: Contains three phenyl groups attached to a single silicon atom.
Uniqueness: Pentaphenyldisilane is unique due to its specific arrangement of five phenyl groups, which imparts distinct electronic and structural properties. This makes it particularly useful for studying silicon-silicon bonds and for applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C30H25Si2 |
|---|---|
Molecular Weight |
441.7 g/mol |
InChI |
InChI=1S/C30H25Si2/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
VOTIRIZWWXHHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


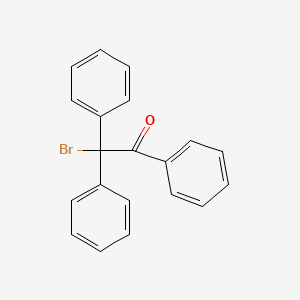
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

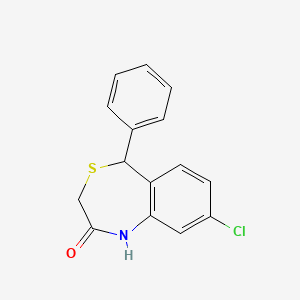
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
